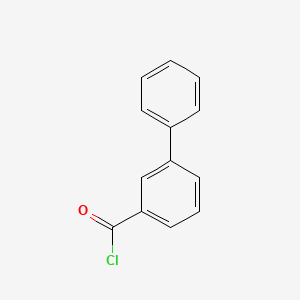

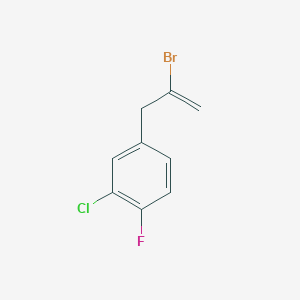

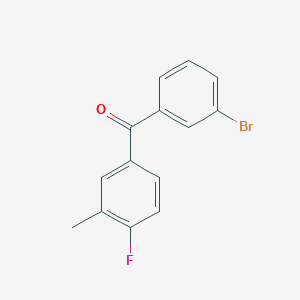

![molecular formula C8H6BrClN2O2 B1302655 Ácido 6-cloroimidazo[1,2-a]piridina-2-carboxílico bromhidrato CAS No. 820245-56-5](/img/structure/B1302655.png)

Ácido 6-cloroimidazo[1,2-a]piridina-2-carboxílico bromhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is a commercially available compound that has been used as a fluorescent probe for monitoring pH value (3.0–7.0). The probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Molecular Structure Analysis

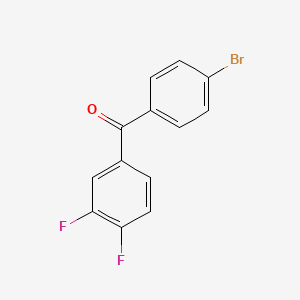

The molecular structure of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a nitrogen bridgehead heterocycle . This structure has been widely used in medical chemistry and biochemistry because of its extensive biological and pharmacological activities .

Chemical Reactions Analysis

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Aplicaciones Científicas De Investigación

Sondeo fluorescente para el monitoreo de pH

Este compuesto se ha utilizado como una sonda fluorescente para monitorear cambios de pH, particularmente en el rango de 3.0 a 7.0 . Exhibe alta selectividad y sensibilidad, junto con una reversibilidad brillante y un tiempo de respuesta extremadamente corto. Esto lo convierte en una herramienta invaluable para la imagenología en tiempo real de cambios de pH en sistemas biológicos como la levadura.

Investigación biológica y farmacológica

Debido a sus amplias actividades biológicas y farmacológicas, los derivados de 6-cloroimidazo[1,2-a]piridina se utilizan ampliamente en química medicinal y bioquímica . Sirven como componentes clave en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.

Detección de iones intracelulares

Los derivados del compuesto se han diseñado como sondas para detectar varios iones dentro de las células, como Cu^2+ y Hg^2+ . Sus excelentes propiedades ópticas los hacen adecuados para aplicaciones de bioimagenología, contribuyendo a nuestra comprensión de los procesos celulares.

Monitoreo de la autofagia

Los investigadores han desarrollado sondas fluorescentes raciométricas basadas en este compuesto para monitorear las fluctuaciones de pH durante la autofagia en células vivas . Esta aplicación es crucial para estudiar la homeostasis celular y las enfermedades relacionadas con la disfunción de la autofagia.

Desarrollo de fármacos antituberculosos

Los análogos de imidazo[1,2-a]piridina, incluidos los derivados de 6-cloroimidazo[1,2-a]piridina, han mostrado promesa en el tratamiento de la tuberculosis. Han sido efectivos en la reducción de la carga bacteriana en modelos de ratón con TB aguda , lo que indica un potencial como agentes anti-TB.

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure–activity relationship and mode-of-action .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds .

Pharmacokinetics

It is noted that q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It is noted that treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide was not found, it’s important to handle all chemicals with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The compound’s interaction with these enzymes inhibits their function, thereby preventing the bacteria from proliferating.

Cellular Effects

The effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds and interact with carboxyl groups in acidic conditions is a key aspect of its molecular mechanism . This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation can lead to a decrease in efficacy, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the optimal dosage for therapeutic applications, ensuring efficacy while minimizing potential side effects.

Metabolic Pathways

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, providing insights into its mechanism of action.

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSMZQXSFUQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.